4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbohydrazide
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Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbohydrazide is an organic compound with the molecular formula C17H21BN2O3. This compound is known for its unique structure, which includes a naphthalene ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a carbohydrazide group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbohydrazide typically involves the borylation of naphthalene derivatives. One common method includes the reaction of naphthalene-1-carbohydrazide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The boronate ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various biaryl compounds.
Scientific Research Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbohydrazide is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbohydrazide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group is particularly reactive in cross-coupling reactions, where it forms bonds with other organic molecules. The carbohydrazide group can also interact with various reagents, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
- 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbohydrazide is unique due to the presence of both a boronate ester and a carbohydrazide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-9-13(15(21)20-19)11-7-5-6-8-12(11)14/h5-10H,19H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLAILBWXUDTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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